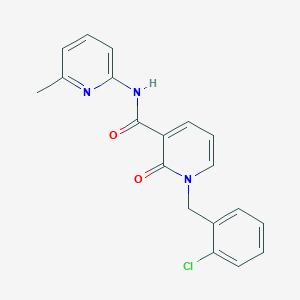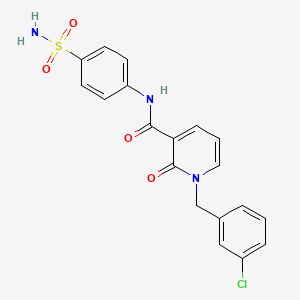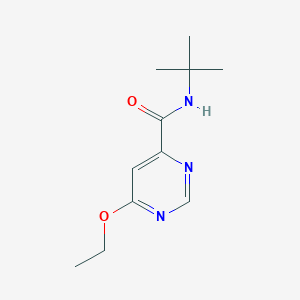
N-(3-phenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylpropyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Cellular Energy Metabolism and Disease Modulation
Nicotinamide, the amide form of vitamin B3 (niacin), plays a critical role in cellular energy metabolism, impacting physiology directly. It modulates pathways tied to cellular survival and death and has been found to be a cytoprotectant in conditions involving immune system dysfunction, diabetes, and aging-related diseases. This suggests potential applications in modulating cellular pathways for disease treatment and prevention (Maiese et al., 2009).
Inhibition of Oxidative Mitochondrial Dysfunction
In models of Parkinson's disease, high doses of nicotinamide have shown to prevent oxidative mitochondrial dysfunction and improve motor deficit. This indicates its potential as a neuroprotective agent, suggesting that similar compounds could have applications in neurological disease management (Jia et al., 2008).
Neuroprotection and NCX Inhibition
YM-244769, a novel Na+/Ca2+ exchange inhibitor, has shown protective effects against hypoxia/reoxygenation-induced neuronal cell damage. Although not directly the compound , this research highlights the potential of nicotinamide derivatives in neuroprotection and the therapeutic possibilities in neurological conditions (Iwamoto & Kita, 2006).
Metabolic Effects in Cancer Cells
Nicotinamide phosphoribosyltransferase (NAMPT) inhibition has shown to affect cancer cell metabolism significantly. Studies on the metabolic effects of NAMPT inhibitors like FK866 on human cancer cells reveal changes in amino acids, purine, pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This underscores the role of nicotinamide and its derivatives in cancer research, potentially offering new therapeutic strategies (Tolstikov et al., 2014).
Dermatological Applications
Nicotinamide has been studied for its use in dermatology, including nonmelanoma cancer prophylaxis, blistering disorders, acne vulgaris, and other cosmetic indications. Its applications in skin disease treatment highlight the versatility of nicotinamide and its derivatives in therapeutic use (Forbat et al., 2017).
properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-11-4-8-15-6-2-1-3-7-15)17-9-5-12-21-19(17)24-16-10-13-23-14-16/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXQSXHLXBNAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2393492.png)

![2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2393494.png)
![2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2393495.png)


![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)
![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)



![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)
